molecular formula C16H13ClN4O B2570635 1-(3-chlorophenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide CAS No. 866846-63-1

1-(3-chlorophenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2570635
CAS RN: 866846-63-1
M. Wt: 312.76
InChI Key: FPJVOZZDHSRHSM-UHFFFAOYSA-N
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Description

The compound “1-(3-chlorophenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide” is a synthetic substance and does not occur naturally . It is a phenylpiperazine-substituted triazole derivative .


Synthesis Analysis

There are several synthetic routes for 1-(3-chlorophenyl)piperazine (mCPP), the most common of which is the reaction of diethanolamine with m-chloroaniline. Other methods involve the reaction of m-chloroaniline with bis(2-chloroethyl)amine or the reaction of piperazine with m-dichlorobenzene . Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of 1-(3-chlorophenyl)piperazine (mCPP) has been widely studied . It binds with different affinity to most of the serotonergic receptors and adrenergic receptors .

Mechanism of Action

The activity of the compound is mainly due to its major metabolite 1-(3’-chlorophenyl)piperazine (mCPP). mCPP is an agonist of 5-HT2c and an antagonist of 5-HT2a .

Safety and Hazards

The compound is toxic if swallowed and may cause respiratory irritation. It may also cause an allergic skin reaction .

properties

IUPAC Name

1-(3-chlorophenyl)-5-methyl-N-phenyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN4O/c1-11-15(16(22)18-13-7-3-2-4-8-13)19-20-21(11)14-9-5-6-12(17)10-14/h2-10H,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPJVOZZDHSRHSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC(=CC=C2)Cl)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-chlorophenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide

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